

application of 4-Bromo-5-nitro-1H-indazole in medicinal chemistry

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Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986

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An In-Depth Guide to the Application of **4-Bromo-5-nitro-1H-indazole** in Medicinal Chemistry

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents one of the most important "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide array of biological targets.[3][4] Numerous indazole-containing molecules have progressed through clinical trials and have been approved as therapeutic agents for conditions ranging from cancer to chemotherapy-induced nausea.[5][6]

Within this versatile class of compounds, **4-Bromo-5-nitro-1H-indazole** emerges as a particularly valuable and strategic building block.[7][8] Its utility stems from the orthogonal reactivity of its two key functional groups: a nitro group poised for reduction to a versatile amine, and a bromine atom perfectly positioned for carbon-carbon bond formation via cross-coupling reactions. This pre-installed functionality allows medicinal chemists to rapidly generate diverse libraries of complex molecules, accelerating the discovery of novel therapeutics, especially in the realm of targeted protein kinase inhibitors.[9][10]

This technical guide provides a detailed overview of the synthesis and application of **4-Bromo-5-nitro-1H-indazole**, complete with actionable protocols and insights into its strategic deployment in drug discovery programs.

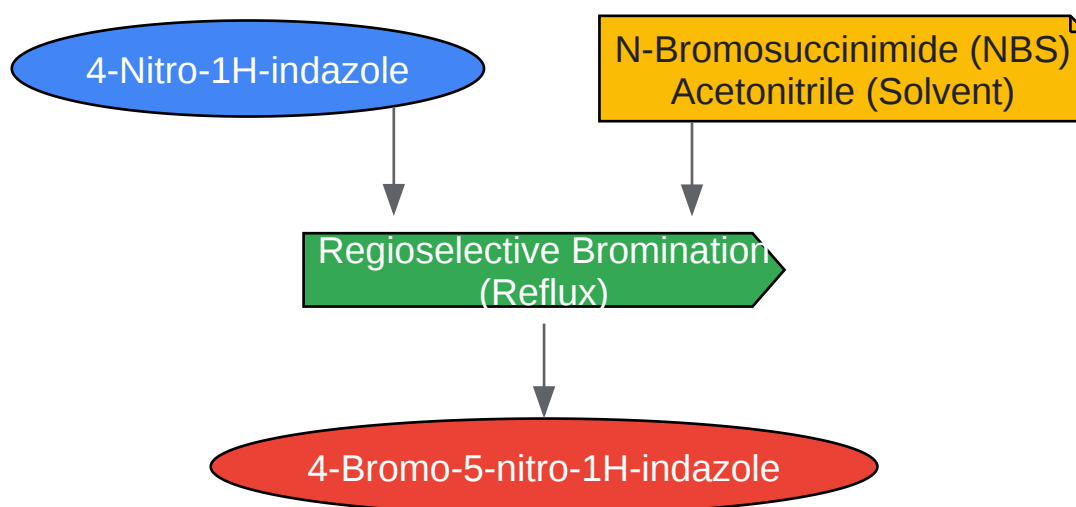
Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for successful experimental design.

Property	Value	Reference
CAS Number	1190315-72-0	[7][8]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[11]
Molecular Weight	242.03 g/mol	[11]
Appearance	Typically a light yellow crystal or powder	[11]

Synthesis of the Core Scaffold

While multiple routes to substituted indazoles exist, a common and effective strategy for synthesizing brominated nitroindazoles involves the regioselective bromination of a nitro-indazole precursor. The following workflow is adapted from established protocols for related isomers and represents a robust method for accessing the title compound.[9][12]



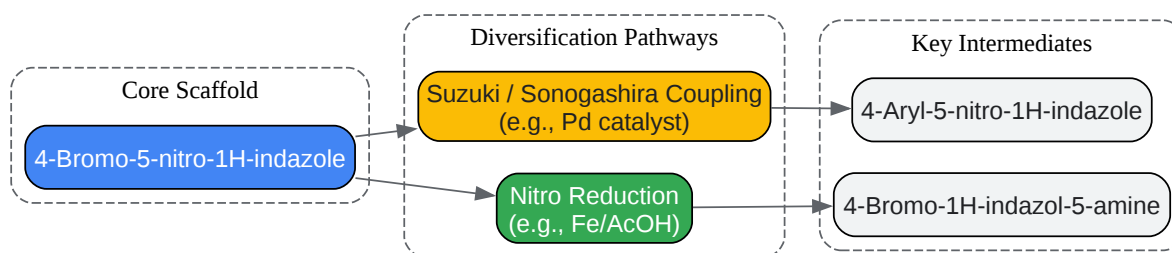
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Caption: General workflow for the synthesis of **4-Bromo-5-nitro-1H-indazole**.

Application Focus: A Gateway to Kinase Inhibitor Synthesis

The indazole scaffold is a validated core for numerous kinase inhibitors, which function by blocking the action of protein kinases involved in aberrant cell signaling pathways, a hallmark of cancer.[13][14] **4-Bromo-5-nitro-1H-indazole** provides two distinct points for diversification, allowing for systematic exploration of the chemical space around the kinase active site.

- The Nitro Group (C5-Position): This group is readily reduced to a primary amine (NH₂). The resulting 5-aminoindazole is a critical nucleophile. It can be acylated or used in reductive amination to install a variety of side chains that often occupy the solvent-exposed region of the kinase ATP-binding pocket, enhancing potency and modulating pharmacokinetic properties.[9]
- The Bromo Group (C4-Position): The bromine atom is a powerful handle for modern cross-coupling chemistry. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, enable the direct attachment of aryl, heteroaryl, or alkynyl groups.[15][16] These modifications are crucial for targeting specific amino acid residues within the kinase hinge region or other hydrophobic pockets, thereby controlling selectivity and potency.



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Caption: Diversification strategy using **4-Bromo-5-nitro-1H-indazole**.

Experimental Protocols: From Building Block to Advanced Intermediate

The following protocols provide step-by-step methodologies for the key transformations that unlock the synthetic potential of **4-Bromo-5-nitro-1H-indazole**.

Protocol 1: Reduction of the Nitro Group to Form 4-Bromo-1H-indazol-5-amine

This procedure utilizes iron powder in an acidic medium, a classic, cost-effective, and robust method for nitro group reduction.^[9]

Materials:

- **4-Bromo-5-nitro-1H-indazole**
- Iron powder (<100 mesh)
- Glacial Acetic Acid
- Ethanol (EtOH)
- Water (H₂O)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask, add **4-Bromo-5-nitro-1H-indazole** (1.0 eq).

- Add a mixture of ethanol and water (e.g., 2:1 v/v) to form a slurry.
- Add glacial acetic acid (approx. 10 vol% of the solvent).
- Add iron powder (3.0-5.0 eq) to the mixture portion-wise to control the initial exotherm.
- Attach a condenser and heat the reaction mixture to reflux (approx. 80-90 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Dilute the remaining aqueous residue with ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Bromo-1H-indazol-5-amine.
- The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol demonstrates the installation of an aryl group at the C4 position, a key step in building bi-aryl kinase inhibitors.^[15]

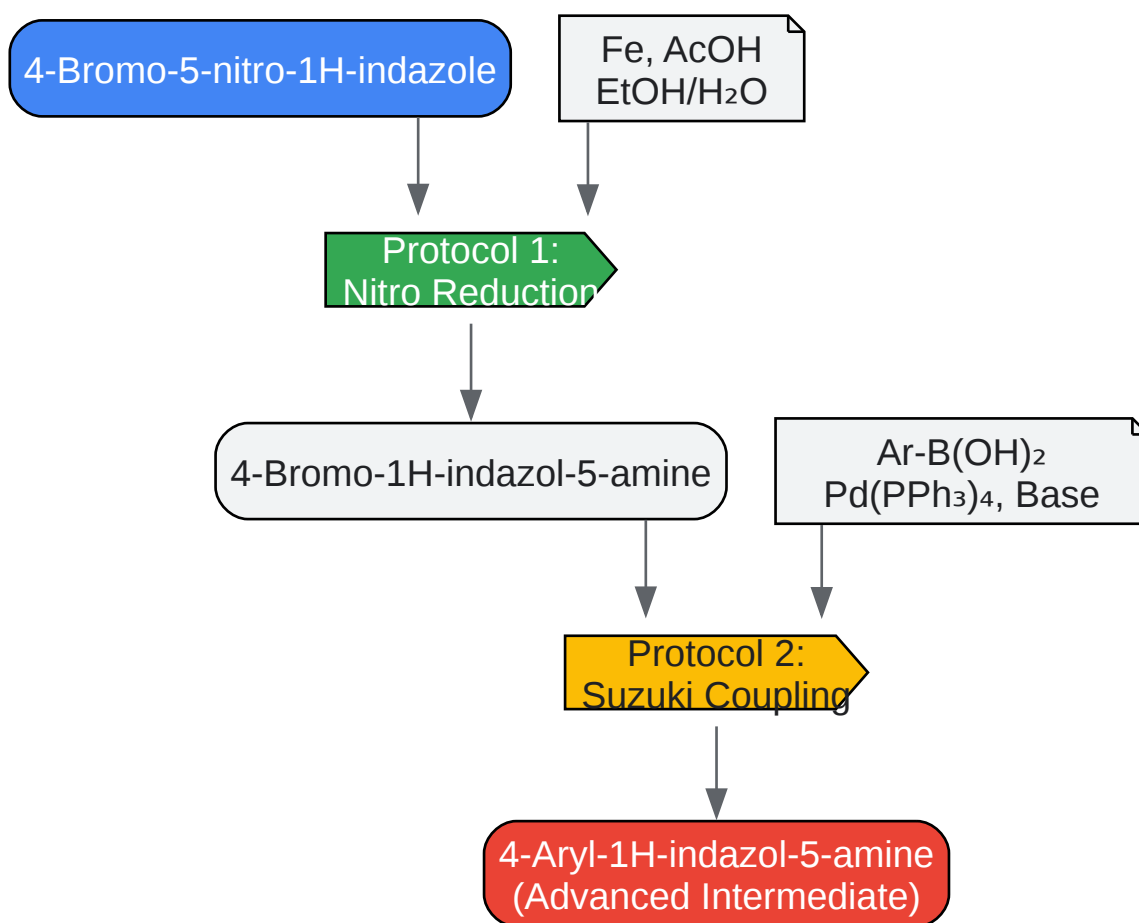
Materials:

- 4-Bromo-1H-indazol-5-amine (from Protocol 1)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0-3.0 eq)
- 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

- To a round-bottom flask, add 4-Bromo-1H-indazol-5-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and the carbonate base (2.0-3.0 eq).
- Add the palladium catalyst, $Pd(PPh_3)_4$ (0.05 eq).
- Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
- Heat the reaction mixture to 90-100 °C under the inert atmosphere.
- Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-18 hours), cool the mixture to room temperature.
- Dilute the reaction with ethyl acetate and water.
- Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1H-indazol-5-amine.



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Caption: Synthetic workflow from the starting material to an advanced intermediate.

Broader Applications: Targeting Bacterial Cell Division

The utility of the 4-bromo-indazole scaffold is not limited to kinase inhibition. Research has demonstrated its potential in developing novel antibacterial agents. A series of 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[17] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for new antibiotics.

In these studies, derivatives of 4-bromo-1H-indazole showed promising antibacterial activity, particularly against Gram-positive bacteria like *Staphylococcus epidermidis* and penicillin-susceptible *Streptococcus pyogenes*. [17][18] Certain compounds exhibited significantly more

potent activity than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-resistant *Staphylococcus aureus*, highlighting the potential of this scaffold to address the challenge of antibiotic resistance.[17] This work underscores the versatility of the 4-bromo-indazole core in generating diverse bioactive molecules for various therapeutic areas.

Conclusion

4-Bromo-5-nitro-1H-indazole is a high-value, strategic intermediate for medicinal chemistry and drug discovery. The presence of orthogonally reactive bromo and nitro functionalities provides a robust platform for rapid lead generation and optimization. As demonstrated in the provided protocols, these groups can be selectively manipulated to install diverse chemical matter, enabling the systematic exploration of structure-activity relationships. Its proven application in the synthesis of kinase inhibitors and its emerging potential in developing novel antibacterial agents confirm that **4-Bromo-5-nitro-1H-indazole** will continue to be a valuable tool for researchers and scientists dedicated to creating the next generation of targeted therapeutics.

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